molecular formula C23H21N3O3S B11446934 ethyl {[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}acetate

ethyl {[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}acetate

Cat. No.: B11446934
M. Wt: 419.5 g/mol
InChI Key: WZDGPCHZVPZIBU-UHFFFAOYSA-N
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Description

ETHYL 2-{[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with phenyl and methoxyphenyl groups

Preparation Methods

The synthesis of ETHYL 2-{[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common synthetic route involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

ETHYL 2-{[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-{[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to fit into the binding pockets of these targets, leading to its biological effects .

Comparison with Similar Compounds

ETHYL 2-{[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of ETHYL 2-{[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 2-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetate

InChI

InChI=1S/C23H21N3O3S/c1-3-29-20(27)14-30-23-21-19(16-7-5-4-6-8-16)13-26(22(21)24-15-25-23)17-9-11-18(28-2)12-10-17/h4-13,15H,3,14H2,1-2H3

InChI Key

WZDGPCHZVPZIBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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